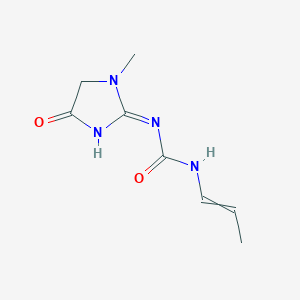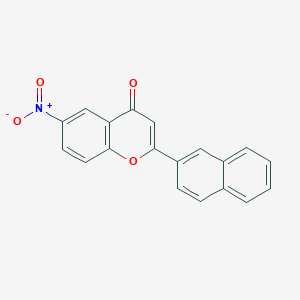![molecular formula C20H23N3 B14379067 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole CAS No. 88368-38-1](/img/structure/B14379067.png)
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by their fused ring structure, which includes both pyrimidine and carbazole moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a butyl-substituted carbazole with an ethyl-substituted pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[5,4-c]carbazoles and related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines .
Uniqueness
4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is unique due to its specific substitution pattern and the combination of butyl and ethyl groups, which influence its chemical and physical properties
Properties
CAS No. |
88368-38-1 |
|---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-butyl-7-ethyl-1,4-dihydropyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C20H23N3/c1-3-5-9-16-14-11-12-18-19(20(14)22-13-21-16)15-8-6-7-10-17(15)23(18)4-2/h6-8,10-13,16H,3-5,9H2,1-2H3,(H,21,22) |
InChI Key |
TUQPBLSYCWMMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(C3=C(C=C2)N(C4=CC=CC=C43)CC)NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)

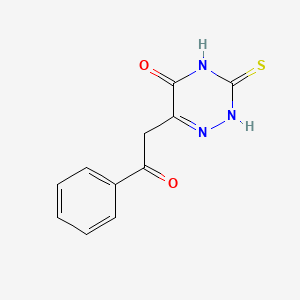
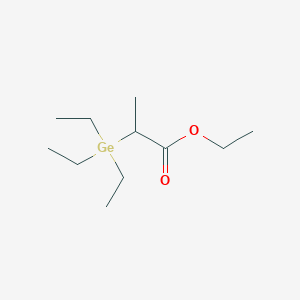
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
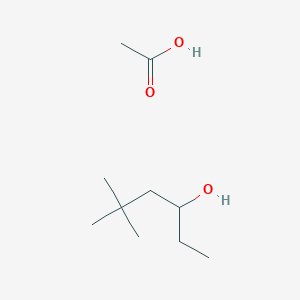
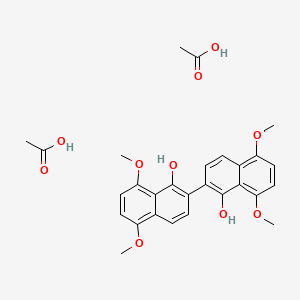
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

